molecular formula C18N12 B186706 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile CAS No. 105598-27-4

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile

Cat. No.: B186706
CAS No.: 105598-27-4
M. Wt: 384.3 g/mol
InChI Key: DKHNGUNXLDCATP-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a highly complex polycyclic aromatic compound characterized by an 18-membered tetracyclic framework containing six nitrogen atoms (hexazatetracyclo) and six cyano (-CN) substituents. However, analogous compounds with polycyclic nitrogen-rich systems have been explored for biological activity, including anxiolytic properties (e.g., 17-hydroxy-1,8-dimethyl-17-azapentacyclo derivatives) .

Properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNGUNXLDCATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105598-27-4
Record name Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with suitable nitrile-containing compounds. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is primarily based on its ability to participate in π–π stacking interactions. This allows it to act as an efficient charge transport material in electronic devices. The compound’s electron-deficient nature also makes it a good candidate for n-type semiconductors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Polycyclic Compounds

Compound Name Molecular Formula Heteroatoms Substituents Crystal System (Space Group) Ref.
Target Compound C₁₈H₆N₁₂ 6N 6 × -CN Not reported
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione C₂₀H₁₇NO₃ 1N, 3O -OH, -CH₃, 2 × -CO Monoclinic (P2₁/n)
1,3,5,7,9,11,13,15-Octaazapentacyclo[9.5.1.1³,⁹.0⁶,¹⁸.0¹⁴,¹⁷]octadecane-4,8,12,16-tetrone monohydrate C₁₀H₁₂N₈O₄·H₂O 8N, 5O 4 × -CO, H₂O Not reported
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayltetrakis(...) C₆₀H₆₄O₁₈ 6O 4 × -OCH₃, 4 × -COOCH₃ Not reported

Key Observations :

  • The target compound’s hexazatetracyclo framework distinguishes it from oxygen-rich analogues like the hexaoxacyclooctadecine derivative . Nitrogen’s electron-withdrawing nature may enhance thermal stability compared to oxygen-based systems.
  • Substituents like cyano groups (-CN) introduce strong dipole moments and π-conjugation, contrasting with carboximide (-CO) or ester (-COOCH₃) groups in analogues .

Electronic and Reactivity Differences

  • Cyanide vs. Carboxylic Groups : The -CN substituents in the target compound likely reduce solubility in polar solvents compared to carboxylic acid derivatives (e.g., 2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b]hexaoxacyclooctadecine-18-carboxylic acid) .

Crystallographic and Physical Properties

Table 2: Crystallographic Data for Selected Compounds

Compound Name Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Ref.
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]dione P2₁/n 13.904 8.104 13.946 97.39 1558.4
5,5,9,13-Tetramethyl-14,16-dioxatetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane Not reported

Insights :

  • The azapentacyclo compound in forms a monoclinic crystal system with hydrogen-bonded chains, whereas the target compound’s packing remains unreported. Substituents like -CN may favor π-π stacking over hydrogen bonding .

Research Findings and Methodologies

  • Synthetic Routes : Analogous compounds (e.g., octaazapentacyclo derivatives) are synthesized via cyclocondensation or multi-step annulation, suggesting similar pathways for the target compound .
  • Computational Comparisons : Structural similarity algorithms (e.g., Tanimoto coefficient) are critical for identifying analogues in chemoinformatics databases .

Biological Activity

3,6,9,12,15,18-Hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a complex heterocyclic organic compound known for its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tetracyclic structure that includes multiple nitrogen atoms and cyano groups. Its molecular formula consists of a series of double bonds and functional groups that contribute to its reactivity and stability in various environments.

Key Structural Features

  • Tetracyclic Framework : Provides rigidity and stability.
  • Multiple Nitrogen Atoms : Enhances electronic properties.
  • Cyano Groups : Contribute to reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene has been limited but suggests potential applications in medicinal chemistry due to its structural similarities with other nitrogen-rich compounds known for antimicrobial and anticancer properties.

Potential Biological Activities

  • Antimicrobial Properties : Compounds with similar nitrogen-rich frameworks have been studied for their ability to inhibit microbial growth.
  • Anticancer Activity : Some azines exhibit antitumor effects; thus this compound may warrant investigation in cancer research.
  • Organic Electronics : Its unique structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Case Studies

While specific studies on this compound are scarce, related compounds have shown promising results in various biological assays.

Example Studies

  • Antimicrobial Activity : A study on nitrogen-containing heterocycles demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : Compounds similar to 3,6,9,-hexazatetracyclo have been tested for cytotoxic effects on cancer cell lines like HeLa and MCF-7 with varying degrees of success.

Synthesis Methods

The synthesis of 3,6,9,-hexazatetracyclo[12.4.0.02,7.08,13]octadeca involves several methods that allow for the creation of derivatives with potentially enhanced biological activities.

Common Synthesis Techniques

  • Cyclization Reactions : Key reactions that form the tetracyclic structure.
  • Functional Group Modifications : Altering cyano groups to enhance reactivity or selectivity in biological assays.

Comparative Analysis with Similar Compounds

The following table compares 3,6,-hexazatetracyclo with other nitrogen-containing heterocycles:

Compound NameStructural CharacteristicsKnown Biological Activities
3-AminoquinolineNitrogen in a quinoline ringAntimicrobial and anticancer
PhenothiazineContains sulfur and nitrogenAntipsychotic and antimicrobial
DipyrazinoquinoxalineMultiple nitrogen atomsPotential anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile
Reactant of Route 2
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile

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